(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one
Overview
Description
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring, a nitrophenyl group, and a thioxothiazolidinone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with 4-thioxothiazolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as pharmaceuticals. The presence of the nitrophenyl and thioxothiazolidinone groups suggests that these derivatives may exhibit significant pharmacological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxothiazolidin-2-one: Similar structure but with an oxo group instead of a thioxo group.
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-thione: Similar structure but with a thione group instead of a thioxo group.
Uniqueness
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is unique due to the presence of both the nitrophenyl and thioxothiazolidinone groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S2/c17-14-15-13(21)12(22-14)7-10-5-6-11(20-10)8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17,21)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGLSIBLLIHMHR-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=S)NC(=O)S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364120 | |
Record name | F0862-0010 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5863-11-6 | |
Record name | F0862-0010 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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